molecular formula C14H10Cl2N4 B2416204 1-(3,4-dichlorophenyl)-5-(3-methylphenyl)-1H-1,2,3,4-tetraazole CAS No. 338411-36-2

1-(3,4-dichlorophenyl)-5-(3-methylphenyl)-1H-1,2,3,4-tetraazole

Cat. No. B2416204
CAS RN: 338411-36-2
M. Wt: 305.16
InChI Key: UFHUANHJYWXTFY-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-5-(3-methylphenyl)-1H-1,2,3,4-tetraazole, also known as 3,4-DCP-5-MTP-1H-Tetraazole, is a synthetic compound with a wide range of applications in scientific research. It is a member of the tetraazole family and is used as a ligand for many metal complexes, as a catalyst in organic synthesis, and as a reagent for various other reaction processes. The compound has been studied extensively in recent years, and its unique properties have been explored in a number of scientific fields.

Scientific Research Applications

Molecular Structure and Properties

Docking Studies and Structural Analysis : The crystal structure and molecular docking studies of tetrazole derivatives, including 1-(3,4-dichlorophenyl)-5-(3-methylphenyl)-1H-1,2,3,4-tetrazole, have been explored. These studies offer insights into the orientation and interaction of molecules within the active site of enzymes like cyclooxygenase-2, contributing to our understanding of their potential as inhibitors. The molecular structure of these compounds is characterized by a nearly planar tetrazole ring, and the absence of conjugation between the aryl rings at the 1- and 5-positions and the tetrazole groups. This research provides a foundation for understanding the molecular properties and potential therapeutic applications of these compounds (Al-Hourani et al., 2015).

Potential Biological Activities

Antimicrobial Activities : Research has been conducted on the synthesis of new 1,2,4-triazole derivatives, revealing that some compounds exhibit significant antimicrobial activities. These findings are crucial for the development of new antimicrobial agents and understanding the structure-activity relationship of these compounds (Bektaş et al., 2007).

Cytotoxic and Antibacterial Properties : Novel β-carboline derivatives containing the 1,2,3-triazole ring have shown promising cytotoxic and antibacterial activities. These compounds offer potential therapeutic benefits and could be explored further for their biological activities and mechanisms of action (Salehi et al., 2016).

Molecular Interactions and Applications

π-Hole Tetrel Bonding Interactions : The synthesis and characterization of triazole derivatives have revealed the presence of significant π-hole tetrel bonding interactions, providing insights into the molecular interactions and stability of these compounds. This understanding can be applied in the design of new molecules with specific interaction properties (Ahmed et al., 2020).

Extraction Processes and Acid Interactions : The extraction processes involving 1-(3,4-dichlorophenyl)-5-(3-methylphenyl)-1H-1,2,3,4-tetrazole and its interactions with acids have been studied, providing valuable information about the chemical properties and potential industrial applications of these compounds (Golubyatnikova et al., 2012).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-5-(3-methylphenyl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4/c1-9-3-2-4-10(7-9)14-17-18-19-20(14)11-5-6-12(15)13(16)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHUANHJYWXTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=NN2C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorophenyl)-5-(3-methylphenyl)-1H-1,2,3,4-tetraazole

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